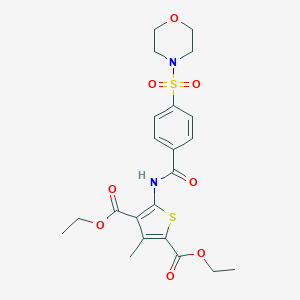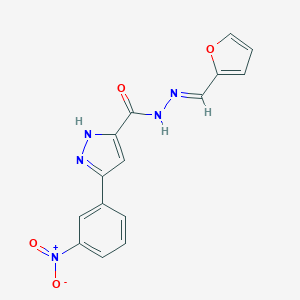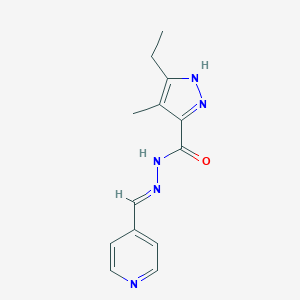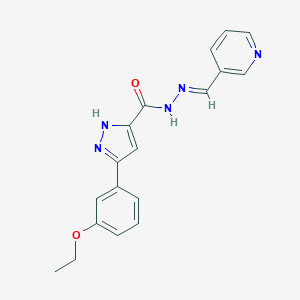
3-méthyl-5-(4-(morpholinosulfonyl)benzamido)thiophène-2,4-dicarboxylate de diéthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate is a complex organic compound with the molecular formula C22H26N2O8S2 and a molecular weight of 510.58 g/mol This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including a morpholinosulfonyl group and a benzamido group
Applications De Recherche Scientifique
Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Addition of the Morpholinosulfonyl Group: The morpholinosulfonyl group is added through a sulfonylation reaction, typically using reagents such as sulfonyl chlorides in the presence of a base.
Esterification: The final step involves esterification to introduce the diethyl ester groups, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or morpholinosulfonyl groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted amides or sulfonamides
Mécanisme D'action
The mechanism of action of diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparaison Avec Des Composés Similaires
Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 3-methyl-5-(4-(morpholinyl)benzamido)thiophene-2,4-dicarboxylate: Similar structure but lacks the sulfonyl group, leading to different chemical properties and reactivity.
Diethyl 3-methyl-5-(4-(piperidinylsulfonyl)benzamido)thiophene-2,4-dicarboxylate: Contains a piperidinyl group instead of a morpholinosulfonyl group, affecting its biological activity and interactions.
Diethyl 3-methyl-5-(4-(morpholinosulfonyl)phenyl)thiophene-2,4-dicarboxylate:
The uniqueness of diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
diethyl 3-methyl-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O8S2/c1-4-31-21(26)17-14(3)18(22(27)32-5-2)33-20(17)23-19(25)15-6-8-16(9-7-15)34(28,29)24-10-12-30-13-11-24/h6-9H,4-5,10-13H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKLUNOYYNPANK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-1-(2-chloro-6-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine](/img/structure/B379962.png)
![methyl 4-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoate](/img/structure/B379963.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B379967.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B379970.png)


![N'-[3-(benzyloxy)benzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide](/img/structure/B379977.png)
![N'-[4-(diethylamino)benzylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B379984.png)


![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B379996.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B380000.png)
![N'-(3-hydroxybenzylidene)-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380002.png)
![2-{[1-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}-N'-[(E)-1-(2-THIENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380003.png)
